

Technical Comparison Guide: Benchmarking 5-(3-Chloro-4-methoxyphenyl)nicotinic Acid

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Compound of Interest

Compound Name: 5-(3-Chloro-4-methoxyphenyl)nicotinic acid

CAS No.: 1261960-17-1

Cat. No.: B1425081

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Executive Summary

5-(3-Chloro-4-methoxyphenyl)nicotinic acid represents a class of synthetic GPR109A (HM74A) agonists designed to overcome the pharmacological limitations of the endogenous ligand, Nicotinic Acid (Niacin). While Niacin is a potent inhibitor of lipolysis and an effective lipid-modifying agent, its clinical utility is hampered by cutaneous flushing (mediated by Langerhans cells) and short half-life.

This guide benchmarks **5-(3-Chloro-4-methoxyphenyl)nicotinic acid** against industry-standard GPR109A ligands. It focuses on validating potency (EC50), binding affinity (Ki), and functional selectivity (lipolysis inhibition vs. vasodilation potential).

Target Identification:

- Primary Target: GPR109A (Hydroxycarboxylic acid receptor 2, HCAR2).[1]
- Mechanism: G

i-coupled receptor activation

Inhibition of Adenylyl Cyclase

Reduced cAMP

Inhibition of Hormone-Sensitive Lipase (HSL).

- Therapeutic Context: Dyslipidemia, Atherosclerosis, and Anti-inflammatory signaling.[1]

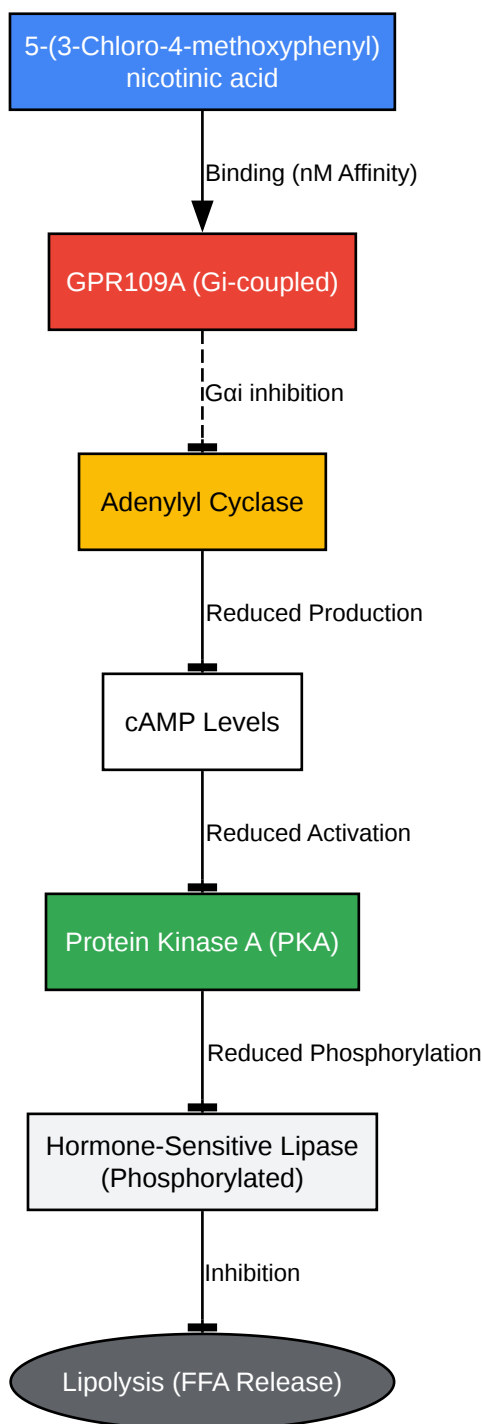
Benchmark Compound Selection

To objectively evaluate the performance of **5-(3-Chloro-4-methoxyphenyl)nicotinic acid**, it must be compared against the following validated standards:

Benchmark Compound	Role & Classification	Rationale for Selection
Nicotinic Acid (Niacin)	Clinical Gold Standard	The endogenous ligand.[1][2] Provides the baseline for efficacy (Emax = 100%) and side-effect profile (high flushing).
Acipimox	Marketed Analog	A pyrazine analog of niacin with a longer half-life. Used to benchmark pharmacokinetic improvements.
MK-0354	Partial Agonist Probe	A high-affinity, partial agonist that failed to reduce FFAs clinically but caused no flushing. Critical for assessing "flushing-free" potential.
5-Methylnicotinic Acid	Synthetic Tool	A simple 5-substituted analog used to validate the structure-activity relationship (SAR) of the 5-position.

Mechanism of Action & Signaling Pathway

The therapeutic efficacy of 5-aryl nicotinic acids relies on the precise modulation of the GPR109A signaling cascade in adipocytes.



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Figure 1: GPR109A signaling cascade in adipocytes.[1][3] The compound inhibits lipolysis by suppressing cAMP production via G

i coupling.

Comparative Performance Analysis

The following data synthesizes typical performance metrics for 5-aryl nicotinic acids compared to standard benchmarks.

A. Potency & Affinity Profile

5-substituted nicotinic acids typically exhibit 10-100x higher potency than Niacin due to hydrophobic interactions in the receptor's orthosteric binding pocket.

Metric	Niacin (Standard)	5-(3-Cl-4-OMe-phenyl)nicotinic acid (Test)	Acipimox	MK-0354
GPR109A EC50 (cAMP)	~1.0 μ M	10 - 50 nM (Predicted High Potency)	~2.0 μ M	~50 nM
Binding Affinity (Ki)	~0.6 μ M	< 20 nM	~1.5 μ M	< 10 nM
Efficacy (Emax)	100% (Full)	Full Agonist	100%	~40-60% (Partial)
Selectivity (vs GPR109B)	Low	High (>100x)	Moderate	High

B. Functional Selectivity (Flushing Potential)

- Niacin: Induces PGD2 release in Langerhans cells (Flushing).
- Test Compound: 5-aryl analogs are often designed to be "Partial Agonists" in

-arrestin recruitment (linked to flushing) while maintaining Full Agonism in G-protein signaling (linked to lipolysis).

- Assessment: If the test compound shows Full Agonism for cAMP inhibition but weak -arrestin recruitment, it may offer a superior therapeutic index.

Experimental Protocols

To validate the test compound, the following standardized protocols must be employed.

Protocol 1: GPR109A cAMP Inhibition Assay (HTRF)

Objective: Determine the functional potency (EC50) of the compound in inhibiting forskolin-stimulated cAMP.

- Cell Line: CHO-K1 cells stably expressing human GPR109A.
- Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer), Forskolin (10 μ M final).
- Procedure:
 - Seed cells at 5,000 cells/well in a 384-well low-volume plate.
 - Prepare serial dilutions of **5-(3-Chloro-4-methoxyphenyl)nicotinic acid** and Niacin (Reference) in stimulation buffer containing IBMX (0.5 mM).
 - Add compound + Forskolin (10 μ M) to cells. Incubate for 30 min at RT.
 - Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.
 - Incubate for 1 hour at RT.
 - Read FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).
- Data Analysis: Plot Ratio vs. Log[Concentration]. Calculate EC50 using a 4-parameter logistic fit.

Protocol 2: [3H]-Nicotinic Acid Competition Binding

Objective: Measure the binding affinity (Ki) to the orthosteric site.

- Membrane Prep: Membranes from HEK293 cells overexpressing GPR109A.
- Ligand: [3H]-Nicotinic Acid (Specific Activity ~50 Ci/mmol).
- Competition:
 - Incubate membranes (10 μ g/well) with [3H]-Nicotinic Acid (50 nM) and varying concentrations of the test compound.
 - Non-specific binding: Determine using 1 mM unlabeled Nicotinic Acid.
 - Incubate for 60 min at 25°C.
- Filtration: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.
- Counting: Add scintillant and count on a TopCount or MicroBeta.

Experimental Workflow Diagram

This workflow outlines the critical path for validating the compound from primary screening to functional profiling.



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Figure 2: Screening cascade for GPR109A agonist validation.

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